4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

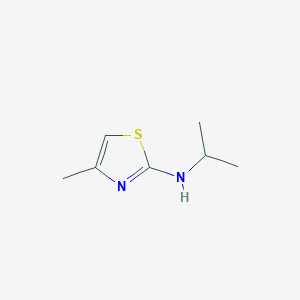

“4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure, containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles, including “4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

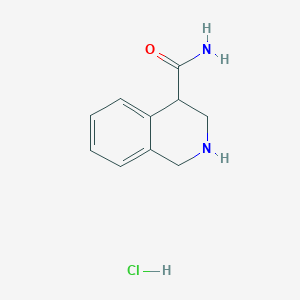

The molecular structure of “4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a chlorine atom attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazoles, including “4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Applications De Recherche Scientifique

- Antibacterial Properties : Researchers have explored the antibacterial potential of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. It may serve as a lead compound for developing novel antibiotics .

- Anti-Inflammatory Activity : Investigations suggest that this compound exhibits anti-inflammatory effects, making it a candidate for drug development in inflammatory diseases .

- Anti-Cancer Potential : Preliminary studies indicate that derivatives of this pyrazole scaffold possess anti-cancer properties. Researchers have synthesized various analogs to explore their efficacy against cancer cells .

- Herbicidal Activity : 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives have been investigated as potential herbicides. Their mode of action and selectivity against weeds are areas of interest .

- Metal Complexes : Researchers have explored the coordination behavior of this compound with transition metals. Metal complexes formed with 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid can have diverse applications in catalysis and materials science .

- Microwave-Assisted Synthesis : The compound’s synthesis has been optimized using microwave-assisted methods, which offer advantages in terms of reaction efficiency and reduced environmental impact .

- Antioxidant Properties : Investigations into the antioxidant activity of derivatives highlight their potential in combating oxidative stress-related diseases .

- Analgesic and Anticonvulsant Effects : Some derivatives exhibit analgesic and anticonvulsant properties, making them relevant for neurological research .

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry and Organometallic Chemistry

Green Synthesis and Microwave-Assisted Reactions

Biological Targets and Pharmacological Functions

Other Applications

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This suggests that 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid may also interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its predicted density of 140±01 g/cm3 , may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPYIDWWAWGJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

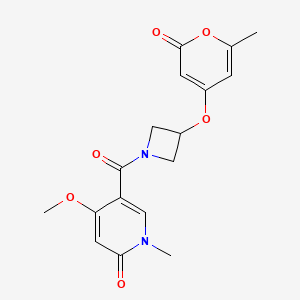

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)

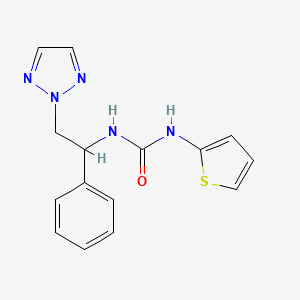

![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)

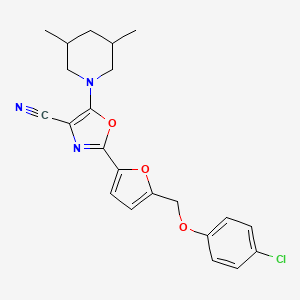

![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)

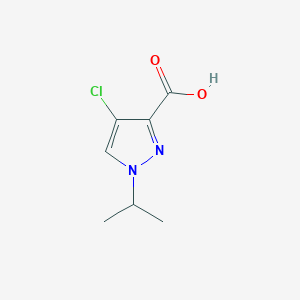

![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)